molecular formula C10H19NO2 B7460936 N-(3-methylbutan-2-yl)oxolane-2-carboxamide

N-(3-methylbutan-2-yl)oxolane-2-carboxamide

Cat. No. B7460936
M. Wt: 185.26 g/mol
InChI Key: IGRLZGOCWFKWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutan-2-yl)oxolane-2-carboxamide, also known as A-796260, is a selective and potent agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of inflammation and immune response. The discovery of selective CB2 agonists like A-796260 has led to the development of potential therapeutic agents for various inflammatory and autoimmune diseases.

Mechanism of Action

N-(3-methylbutan-2-yl)oxolane-2-carboxamide selectively binds to CB2 receptors and activates downstream signaling pathways that result in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This leads to a reduction in inflammation and immune response. Unlike CB1 receptors, which are primarily expressed in the central nervous system and are involved in the regulation of pain and appetite, CB2 receptors are primarily expressed in immune cells and are not associated with psychoactive effects.
Biochemical and physiological effects:
N-(3-methylbutan-2-yl)oxolane-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have immunomodulatory effects, such as the promotion of regulatory T cell differentiation and the inhibition of dendritic cell maturation. N-(3-methylbutan-2-yl)oxolane-2-carboxamide has a long half-life and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-(3-methylbutan-2-yl)oxolane-2-carboxamide is a selective and potent CB2 agonist, making it a useful tool for studying the role of CB2 receptors in inflammation and immune response. However, its low yield and complex synthesis method make it difficult to produce in large quantities. Additionally, its selectivity for CB2 receptors may limit its usefulness in studying the effects of cannabinoids on other biological pathways.

Future Directions

There are several potential future directions for research on N-(3-methylbutan-2-yl)oxolane-2-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the complexity of the synthesis process. Another area of interest is the investigation of the potential therapeutic applications of N-(3-methylbutan-2-yl)oxolane-2-carboxamide in human clinical trials. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(3-methylbutan-2-yl)oxolane-2-carboxamide.

Synthesis Methods

N-(3-methylbutan-2-yl)oxolane-2-carboxamide can be synthesized through a multistep process starting from 3-methyl-2-butanone. The key step involves the reaction of 3-methyl-2-butanone with ethyl oxalyl chloride to form ethyl 3-methyl-2-oxobutanoate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol and acetic anhydride to form N-(3-methylbutan-2-yl)oxolane-2-carboxamide. The overall yield of this synthesis is around 10%.

Scientific Research Applications

N-(3-methylbutan-2-yl)oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. Preclinical studies have shown that N-(3-methylbutan-2-yl)oxolane-2-carboxamide has anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been shown to have analgesic effects in animal models of neuropathic pain.

properties

IUPAC Name

N-(3-methylbutan-2-yl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7(2)8(3)11-10(12)9-5-4-6-13-9/h7-9H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRLZGOCWFKWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylbutan-2-yl)tetrahydrofuran-2-carboxamide

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